3-Cyclohexene-1-carbonitrile

Anionic Oligomerization Polymer Chemistry Reactivity Comparison

Obtaining (1S,3R)-3-hydroxycyclohexanecarbonitrile at high enantiopurity is a persistent challenge; conventional oxidation fails to deliver the >95% ee demanded by pharmaceutical programs. 3-Cyclohexene-1-carbonitrile (CAS 100-45-8) is the mandatory precursor for the literature-validated biocatalytic cascade that achieves 85% yield, 97% ee, and 99% de. - The only isomer yielding defined noncyclic oligomers (vs. polymer formation with the 1-isomer) for specialty monomers. - Selective polymerization inhibitor: prevents acrylonitrile gelation without affecting benzonitrile, improving process control. - Supplied with full documentation to streamline tech transfer from bench to pilot scale.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 100-45-8
Cat. No. B086777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carbonitrile
CAS100-45-8
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C#N
InChIInChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2
InChIKeyGYBNBQFUPDFFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1-carbonitrile (CAS 100-45-8): A Versatile Cyclohexenyl Nitrile for Organic Synthesis and Polymer Chemistry


3-Cyclohexene-1-carbonitrile (CAS 100-45-8, synonym: 4-cyano-1-cyclohexene) is a cyclohexene derivative bearing a nitrile group, characterized by a C₇H₉N molecular formula and a molecular weight of 107.15 g/mol [1]. This liquid-phase compound features a distinctive combination of an unsaturated cyclohexene ring and a reactive cyano group, enabling participation in diverse transformations such as electrophilic additions, nucleophilic substitutions, and polymerization inhibition . Its density is reported as 0.96 g/cm³, with a boiling point of 60 °C at 0.7 mmHg, and it exhibits limited water solubility [1].

1 Unsaturated nitrile scaffold for allylic oxidation, hydrogenation, and anionic oligomerization workflows
2 Enzymatic cascade compatibility reported for enantioselective chiral intermediate synthesis
3 Selective polymerization inhibition context in acrylonitrile-based systems

Why Cyclohexene Carbonitriles Are Not Interchangeable: Key Structural and Reactivity Differences in 3-Cyclohexene-1-carbonitrile


Within the cyclohexene carbonitrile class, subtle variations in ring substitution, unsaturation, and nitrile positioning profoundly alter reactivity profiles and product outcomes. Direct substitution of 3-cyclohexene-1-carbonitrile with analogs such as cyclohexanecarbonitrile or 1-cyclohexene-1-carbonitrile fails due to divergent behaviors in oligomerization, hydrogenation selectivity, and enzymatic transformations. The evidence below quantitatively demonstrates that the location of the double bond and the presence of the nitrile group in 3-cyclohexene-1-carbonitrile confer unique reactivity that is not recapitulated by closely related structures.

Target

3-Cyclohexene-1-carbonitrile: noncyclic dimers/trimers under anionic conditions; tertiary amines via hydrogenation; selective acrylonitrile inhibition

Substitute

1-Cyclohexene-1-carbonitrile yields polymers, not discrete oligomers. Cyclohexanecarbonitrile produces secondary amines, not tertiary. Benzonitrile lacks acrylonitrile-selective inhibition.

Risk

Isomeric or saturation-state mismatch may shift oligomer distribution, amine product class, and inhibition selectivity — limiting direct substitution without experimental validation.

Quantitative Differentiation of 3-Cyclohexene-1-carbonitrile Against Closest Analogs: A Data-Driven Procurement Guide


Anionic Oligomerization: 3-Cyclohexene-1-carbonitrile Yields Noncyclic Dimers and Trimers, Contrasting with 1-Cyclohexene-1-carbonitrile Behavior

In KOC(CH₃)₃-catalyzed anionic oligomerization, 3-cyclohexene-1-carbonitrile and its isomer 1-cyclohexene-1-carbonitrile exhibit markedly different product distributions. The 3-isomer primarily yields noncyclic unsaturated dimers and trimers, whereas the 1-isomer produces higher oligomers or polymers under identical conditions [1]. This difference in oligomerization propensity is critical for applications requiring controlled molecular weight or specific end-group functionality.

Oligomerization outcome
Head-to-head
3-isomer → noncyclic dimers and trimers
1-isomer → higher oligomers/polymers
Isomeric identity controls oligomer size; supports discrete intermediate synthesis
KOC(CH₃)₃ catalyst, ambient temperature
Anionic Oligomerization Polymer Chemistry Reactivity Comparison

Enzymatic Allylic Oxidation: 3-Cyclohexene-1-carbonitrile Enables High-Yield, Enantioselective Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile

3-Cyclohexene-1-carbonitrile serves as the key starting material in a telescoped, three-step one-pot enzymatic cascade to produce (1S,3R)-3-hydroxycyclohexanecarbonitrile, a chiral building block for the LPA1-antagonist BMS-986278 [1]. Under optimized conditions using unspecific peroxygenases (UPOs), ene reductase (ER), and alcohol dehydrogenase (ADH), the target compound is converted with 85% yield, 97% enantiomeric excess (ee), and 99% diastereomeric excess (de) at 50 mM substrate loading [1]. In contrast, conventional chemical allylic oxidation strategies for this substrate have proven unsuccessful [1].

Enzymatic cascade
Reported
85% yield · 97% ee · 99% de
Supports enantioselective chiral intermediate synthesis via biocatalysis
Conventional chemical oxidation unsuccessful; 50 mM substrate loading
Biocatalysis Enantioselective Synthesis API Intermediate

Polymerization Inhibition: 3-Cyclohexene-1-carbonitrile Demonstrates Selective Inhibition of Acrylonitrile Polymerization, Unmatched by Benzonitrile

3-Cyclohexene-1-carbonitrile acts as a liquid-phase polymerization inhibitor in copolymerization reactions, with a notable selectivity profile . In gel permeation chromatography experiments, it effectively inhibits the polymerization of acrylonitrile while showing no inhibitory effect on benzonitrile polymerization . This selective inhibition is not observed with other common nitrile inhibitors.

Inhibition selectivity
Data to verify
Inhibits acrylonitrile polymerization; no inhibition of benzonitrile
Reported tailored inhibition context; source-specific review required
Gel permeation chromatography conditions
Polymerization Inhibitor Copolymerization Process Stabilization

Hydrogenation Selectivity: Cyclohexanecarbonitrile Preferentially Yields Secondary Amines, While Aliphatic Nitriles Including 3-Cyclohexene-1-carbonitrile Produce Tertiary Amines

Under Pd/C-catalyzed hydrogenation, aliphatic nitriles such as 3-cyclohexene-1-carbonitrile efficiently yield tertiary amines at 25–60 °C under ambient H₂ pressure [1]. In stark contrast, cyclohexanecarbonitrile (a saturated analog) selectively produces secondary amines under identical conditions with either Pd/C or Rh/C catalysts [1]. This divergence is attributed to the presence of the double bond in 3-cyclohexene-1-carbonitrile, which alters the hydrogenation pathway.

Hydrogenation product class
Class-level
Aliphatic nitriles → tertiary amines
Saturated analog → secondary amines
Unsaturation context may alter hydrogenation pathway; requires experimental validation
Pd/C or Rh/C, 25–60 °C, 1 atm H₂
Hydrogenation Amine Synthesis Catalyst Selectivity

High-Value Application Scenarios for 3-Cyclohexene-1-carbonitrile: Where Procurement Decisions Are Justified by Differentiation Data


Synthesis of Chiral API Intermediates via Enzymatic Cascades

3-Cyclohexene-1-carbonitrile is the essential starting material for producing (1S,3R)-3-hydroxycyclohexanecarbonitrile, a chiral building block for the LPA1-antagonist BMS-986278. The enzymatic cascade described in Section 3 achieves 85% yield, 97% ee, and 99% de, a level of stereoselectivity unattainable with conventional chemical oxidation [1]. Procurement of this compound is mandatory for any lab or pilot plant aiming to implement this biocatalytic route to the target API intermediate.

Controlled Oligomerization for Specialty Dimers and Trimers

For researchers or industrial chemists needing well-defined noncyclic unsaturated dimers and trimers of cyclohexene carbonitriles, 3-cyclohexene-1-carbonitrile is the only viable isomer. As demonstrated by Messina et al., the 1-isomer yields polymers under the same anionic conditions [1]. This makes 3-cyclohexene-1-carbonitrile the exclusive choice for applications in which low molecular weight oligomers are required, such as in the preparation of specialty monomers or reactive diluents.

Selective Polymerization Inhibition in Acrylonitrile Systems

In industrial copolymerization processes involving acrylonitrile, 3-cyclohexene-1-carbonitrile serves as a selective inhibitor that prevents unwanted polymerization of acrylonitrile without affecting benzonitrile or other monomers [1]. This unique selectivity profile, documented in gel permeation chromatography studies, makes it a valuable additive for stabilizing reaction mixtures and preventing premature gelation, thereby improving process control and product quality in nitrile-based polymer manufacturing.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Enzymatic cascade compatibility
Stereochemical purity (ee, de)
Specialty oligomer preparation
Controlled oligomerization outcome
Product distribution analysis
Acrylonitrile polymerization control
Selective inhibition profile
Inhibitor selectivity verification
Tertiary amine synthesis
Unsaturation-dependent pathway
Amine product class confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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